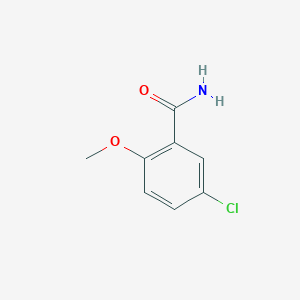

5-Chloro-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

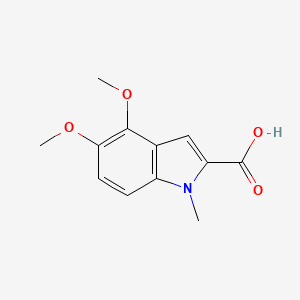

Descripción general

Descripción

5-Chloro-2-methoxybenzamide is a chemical compound with the molecular formula C8H8ClNO2 . It is used in various chemical reactions and has potential biological applications .

Synthesis Analysis

The synthesis of 5-Chloro-2-methoxybenzamide involves several steps. One key step is the Mannich reaction, which is commonly used in the synthesis of numerous pharmaceutical and natural products . In another method, acetyl derivative is reacted with aromatic aldehydes in the presence of piperidine .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzamide is represented by the linear formula C8H8ClNO2 . The molecular weight of this compound is 185.61 .Chemical Reactions Analysis

5-Chloro-2-methoxybenzamide undergoes various chemical reactions. For instance, it can undergo the Mannich reaction due to the presence of active hydrogen . It can also react with methylhydrazine or phenylhydrazine to form N-substituted pyrazoline derivatives .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

5-Chloro-2-methoxybenzamide is used as a starting material in the synthesis of novel pyrazole derivatives . These derivatives are prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which are derived from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .

Anti-Inflammatory Activities

Many of the synthesized pyrazole derivatives from 5-Chloro-2-methoxybenzamide have shown good anti-inflammatory activities . This makes it a valuable compound in the development of new anti-inflammatory drugs .

Analgesic Activities

Pyrazolines, which can be synthesized from 5-Chloro-2-methoxybenzamide, are reported to have analgesic activities . This suggests potential applications in pain management .

Antimicrobial Activities

Pyrazolines derived from 5-Chloro-2-methoxybenzamide are also reported to have antimicrobial activities . This indicates potential use in the development of new antimicrobial agents .

Antioxidant Activities

Benzamide compounds, which can be synthesized from similar compounds to 5-Chloro-2-methoxybenzamide, have shown antioxidant activities . This suggests potential applications in the prevention of diseases related to oxidative stress .

Antibacterial Activities

The benzamide compounds synthesized from similar compounds to 5-Chloro-2-methoxybenzamide have also shown antibacterial activities . This indicates potential use in the development of new antibacterial agents .

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-2-methoxybenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

Some 2-methoxybenzamide derivatives have been found to inhibit the hedgehog (hh) signaling pathway . The Hh pathway is crucial in regulating embryonic development and maintaining adult tissue homeostasis . Aberrant Hh signaling is implicated in the development of a variety of cancers .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOOOJPISNODNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)

![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)